1-Fluoro-3-(fluoromethyl)-5-iodobenzene

Description

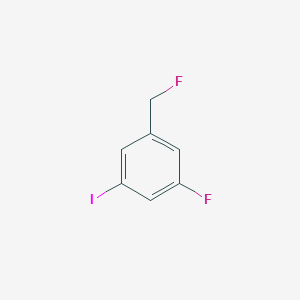

1-Fluoro-3-(fluoromethyl)-5-iodobenzene is a halogenated aromatic compound featuring fluorine, fluoromethyl (–CH₂F), and iodine substituents at the 1-, 3-, and 5-positions of the benzene ring, respectively.

Properties

Molecular Formula |

C7H5F2I |

|---|---|

Molecular Weight |

254.02 g/mol |

IUPAC Name |

1-fluoro-3-(fluoromethyl)-5-iodobenzene |

InChI |

InChI=1S/C7H5F2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |

InChI Key |

VMOCZYPYMJDODH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1-Fluoro-3-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Synthesis

1-Fluoro-3-(fluoromethyl)-5-iodobenzene serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for significant modifications, enabling the creation of complex organic molecules essential for drug development.

Case Study: Anticancer Compounds

Research has shown that derivatives of this compound can be synthesized to produce anticancer agents. The incorporation of fluorine atoms enhances the bioactivity of these compounds, making them more potent against specific cancer cell lines. For instance, a study demonstrated that a derivative exhibited increased efficacy in inhibiting tumor growth in vitro compared to non-fluorinated counterparts.

Agrochemical Development

In agrochemicals, this compound is utilized in the synthesis of insecticides. The halogen substituents allow for modifications that can enhance insecticidal properties.

Case Study: Insecticide Efficacy

A series of experiments have shown that derivatives synthesized from this compound exhibit effective insecticidal activity against common agricultural pests. These compounds were tested in field trials, demonstrating significant reductions in pest populations while maintaining safety profiles for non-target organisms.

Material Science Applications

The compound is also explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its thermal stability and hydrophobic properties make it suitable for these applications.

Table: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C7H5F2I | Contains both fluorine and iodine; versatile reactivity |

| 1-Chloro-4-fluorobenzene | C6H4ClF | Contains only one halogen; less reactive |

| 1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogen arrangement |

| 2-Chloro-5-(trifluoromethyl)phenol | C7H6ClF3 | Contains a hydroxyl group; different functional group |

This table highlights the unique combination of halogens in this compound, which influences its chemical behavior and applications compared to structurally similar compounds.

While research on the biological activity of this compound is still emerging, preliminary studies suggest it may serve as a precursor for synthesizing various functionalized aromatic compounds with potential biological properties. The trifluoromethyl group is known to enhance pharmacokinetic properties, making it a valuable component in drug design.

Potential Applications

- Pharmaceutical Intermediates : Utilized in synthesizing active pharmaceutical ingredients (APIs), enhancing bioactivity through structural modifications.

- Insecticides : Derivatives may serve as effective insecticides, with ongoing research aimed at elucidating their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or halogen composition. Data is derived from the provided evidence, with inferences made for the target compound.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Halogen Bonding

- The iodine atom in the target compound enables halogen bonding, critical in pharmaceutical crystal engineering and biomolecular recognition.

Electronic Effects

Physical Properties

- Molecular Weight : The target compound (~254 g/mol) is lighter than difluoromethyl (272 g/mol) and SF₅ analogs (432 g/mol), impacting volatility and solubility .

- Polarity : Fluorine and iodine increase polarity, but –CH₂F is less polar than –CF₃ (), suggesting moderate solubility in polar aprotic solvents .

Drug Design Potential

Limitations vs. Analogs

- Compared to 3,5-bis-SF₅-iodobenzene (), the target compound lacks the strong electron-withdrawing –SF₅ groups, reducing its halogen bonding efficacy. However, its simpler synthesis (inferred from ) may favor industrial scalability .

Biological Activity

1-Fluoro-3-(fluoromethyl)-5-iodobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds can significantly alter their pharmacokinetic and pharmacodynamic properties, affecting their interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often hinges on the positioning and number of fluorine substituents. In the case of this compound, the presence of both fluorine and iodine atoms is expected to influence its lipophilicity, electronic properties, and overall biological efficacy.

Table 1: Key Structural Features and Biological Activities

Fluorinated compounds like this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as the AAA ATPase p97, which regulates protein degradation and autophagy .

- Receptor Modulation: Fluorinated groups can enhance binding affinity to receptors, leading to increased therapeutic effects or altered side effects .

Case Studies

Several studies have investigated the biological activity of similar fluorinated compounds, providing insights into potential applications for this compound.

- Inhibition of Cancer Cell Proliferation:

- Antimicrobial Activity:

Q & A

Q. What are the key synthetic routes for 1-fluoro-3-(fluoromethyl)-5-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and fluoromethylation. For fluoromethylation, diethylaminosulfur trifluoride (DAST) in dichloromethane is effective for converting hydroxyl or hydroxymethyl groups to fluoromethyl derivatives, as demonstrated in analogous systems . Iodination at the 5-position can be achieved through ipso-iododecarboxylation using iodinated benzoic acid precursors under catalytic conditions (e.g., PdCl₂(dppf)₂ or CuI/KI systems) . Yield optimization requires strict control of stoichiometry, temperature (e.g., 70–80°C for coupling reactions), and solvent polarity (DMF or DME with H₂O for Suzuki-Miyaura couplings) .

Q. How does the steric and electronic environment of the benzene ring influence substitution patterns in this compound?

- Methodological Answer : The electron-withdrawing fluorine and iodine substituents direct electrophilic substitution to the para position relative to the fluoromethyl group. Steric hindrance from the fluoromethyl group (-CH₂F) and iodine at the 5-position limits reactivity at adjacent sites. Computational tools (e.g., Advanced Chemistry Development software) predict regioselectivity and stability by modeling charge distribution and steric bulk . Experimental validation via comparative NMR (¹⁹F and ¹H) and X-ray crystallography is critical to confirm theoretical predictions .

Advanced Research Questions

Q. What strategies enable regioselective iodination in the presence of competing fluorine and fluoromethyl groups?

- Methodological Answer : Regioselective iodination is achieved through precursor-directed synthesis. For example, starting with a 5-carboxy-substituted intermediate allows ipso-iododecarboxylation using KI and HMPA at elevated temperatures (150°C) to replace the carboxyl group with iodine . Alternatively, palladium-catalyzed cross-coupling (e.g., with iodobenzene derivatives) ensures specificity. Competing fluorination side reactions are minimized by using DAST in anhydrous dichloromethane and avoiding protic solvents during fluoromethylation .

Q. How can NMR spectroscopy resolve structural ambiguities arising from isomerization or byproduct formation?

- Methodological Answer : ¹⁹F NMR is particularly effective due to the distinct chemical shifts of fluorine in different environments (e.g., -F vs. -CH₂F). For example, the fluoromethyl group (-CH₂F) exhibits a triplet split due to coupling with adjacent protons, whereas aromatic fluorine appears as a singlet. 2D NOESY or HSQC experiments differentiate isomers by correlating spatial proximity of substituents . Contradictions in spectral data (e.g., unexpected splitting) may indicate rotational barriers or π-stacking interactions, requiring temperature-dependent NMR studies .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the C-I bond’s susceptibility to hydrolysis. Storage in amber glass under inert gas (N₂ or Ar) at -20°C is recommended. Accelerated stability studies using HPLC-MS can identify degradation products (e.g., deiodinated or oxidized derivatives). Compatibility with common solvents (DMF, DCM) should be verified via kinetic monitoring at 25–40°C .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the activation energy of transition states in Suzuki-Miyaura or Ullmann couplings. Parameters like Hirshfeld charge on iodine and Fukui indices predict sites for oxidative addition. Comparing computed vs. experimental yields for model reactions (e.g., with boronic acids) validates the model . Contradictions between predicted and observed reactivity may arise from solvent effects or catalyst decomposition, necessitating mechanistic studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for fluoromethylation using DAST?

- Methodological Answer : Yield variations (e.g., 60–90%) in DAST-mediated fluoromethylation arise from differences in substrate purity, solvent dryness, and reaction time. For moisture-sensitive substrates, rigorous drying of dichloromethane (e.g., over molecular sieves) and DAST freshness are critical. Parallel experiments with internal standards (e.g., ¹³C-labeled analogs) and GC-MS monitoring can isolate variables . Contradictory data may also stem from competing elimination pathways, which are suppressed by lowering reaction temperatures to 0°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.